molecular formula C16H24ClN3O3 B2659044 N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide CAS No. 2411249-30-2

N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide

Cat. No.: B2659044
CAS No.: 2411249-30-2
M. Wt: 341.84
InChI Key: CUUYFTUBQSSGRB-UHFFFAOYSA-N
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Description

N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide typically involves multiple steps, including the formation of the pyrrolidine and oxazole rings, followed by their functionalization. Common synthetic routes include:

    Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Oxazole Ring: This involves the cyclization of amino alcohols with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropropanoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that can be explored for therapeutic applications.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological effect. The exact pathways and molecular targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Oxazole Derivatives: Compounds such as oxazole-4-carboxylic acid and oxazole-2-thione share the oxazole ring structure.

Uniqueness

N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide is unique due to the combination of the pyrrolidine and oxazole rings with the specific functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-10(2)14-7-18-15(23-14)9-20(12(4)21)13-5-6-19(8-13)16(22)11(3)17/h7,10-11,13H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUYFTUBQSSGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)CN(C2CCN(C2)C(=O)C(C)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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